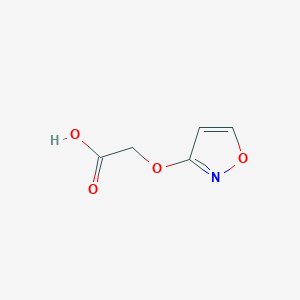

2-(1,2-oxazol-3-yloxy)acetic acid

Description

2-(1,2-Oxazol-3-yloxy)acetic acid (CAS: 57612-86-9) is a heterocyclic carboxylic acid featuring a 1,2-oxazole ring linked to an acetic acid moiety via an oxygen atom. Its molecular formula is C₅H₅NO₃, with a molar mass of 127.1 g/mol . The compound is characterized by its planar oxazole ring, which contributes to its moderate polarity and acidity (pKa ≈ 3.5–4.0 for the carboxylic group). It is typically stored at 2–8°C to maintain stability .

The oxazole ring is electron-deficient due to the electronegative nitrogen and oxygen atoms, making it reactive in electrophilic substitution and cycloaddition reactions. This structural motif is prevalent in medicinal chemistry, serving as a bioisostere for aromatic rings in drug design.

Properties

Molecular Formula |

C5H5NO4 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

2-(1,2-oxazol-3-yloxy)acetic acid |

InChI |

InChI=1S/C5H5NO4/c7-5(8)3-9-4-1-2-10-6-4/h1-2H,3H2,(H,7,8) |

InChI Key |

KZWWOXJDSDVIDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of isoxazole derivatives, including 2-(1,2-oxazol-3-yloxy)acetic acid, often employs microwave-assisted synthesis to enhance reaction rates and yields . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2-oxazol-3-yloxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The oxidation of isoxazole-linked alcohols to ketones using reagents like 2-iodoxybenzoic acid (IBX).

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: Substitution reactions involving the isoxazole ring can introduce different substituents, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: 2-iodoxybenzoic acid (IBX) in dry DMSO.

Reduction: Various reducing agents depending on the desired product.

Substitution: Reagents such as alkynes, nitrile oxides, and others under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketone-linked isoxazoles, while substitution can produce a variety of functionalized isoxazole derivatives .

Scientific Research Applications

2-(1,2-oxazol-3-yloxy)acetic acid has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-oxazol-3-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

The following analysis compares 2-(1,2-oxazol-3-yloxy)acetic acid with structurally and functionally related compounds, focusing on physicochemical properties, substituent effects, and biological relevance.

Structural Analogues with Oxazole Cores

Key Differences :

- Replacement of the oxazole ring with a pyrazole (as in the third compound) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability .

Benzisoxazole and Benzisothiazole Derivatives

Key Differences :

- The benzene fusion in benzisoxazole/benzisothiazole derivatives increases aromatic surface area, enhancing interactions with hydrophobic enzyme pockets .

- Sulfur substitution (e.g., in benzothiazolone derivatives) improves redox stability and enables disulfide bond formation, critical for protein-targeted drugs .

- The amide group in 2-(1,2-benzisothiazol-3-yloxy)acetamide reduces acidity (pKa ≈ 8–9) compared to carboxylic acids, altering pharmacokinetics .

Oxazolidinone and Thiazolidinone Analogues

Key Differences :

- Oxazolidinones (e.g., 2-amino-2-(3-oxo-oxazolidin-5-yl)acetic acid) are clinically validated antibiotics, leveraging the oxazolidinone ring’s ability to inhibit bacterial ribosomes .

- Thiazolidinone hybrids (e.g., coumarin-linked derivatives) exhibit dual functionality, combining anti-inflammatory (coumarin) and antimicrobial (thiazolidinone) properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.